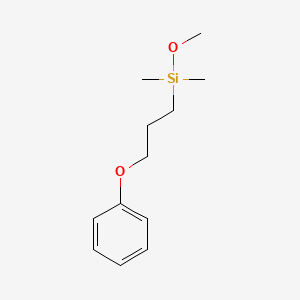
Methoxy(dimethyl)(3-phenoxypropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methoxy(dimethyl)(3-phenoxypropyl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a methoxy group, two methyl groups, and a 3-phenoxypropyl group attached to a silicon atom. This compound is often used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(3-phenoxypropyl)silane can be synthesized through the hydrosilylation reaction of dimethylmethoxysilane with 3-phenoxypropene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atm. The reaction can be represented as follows:
(CH3O)(CH3
Properties
CAS No. |
630128-64-2 |
|---|---|
Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
methoxy-dimethyl-(3-phenoxypropyl)silane |
InChI |
InChI=1S/C12H20O2Si/c1-13-15(2,3)11-7-10-14-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
JLXIHUGPBMILIC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
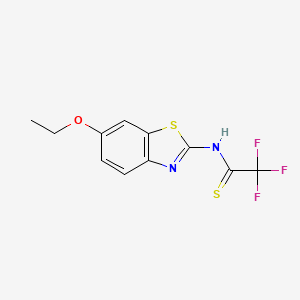

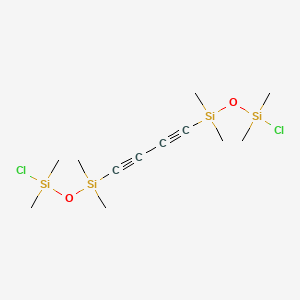
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
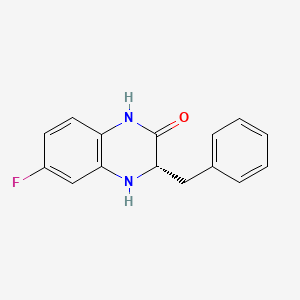
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
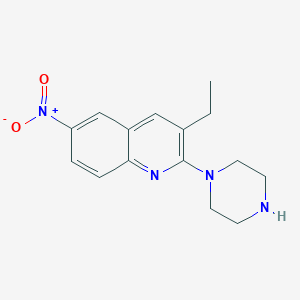
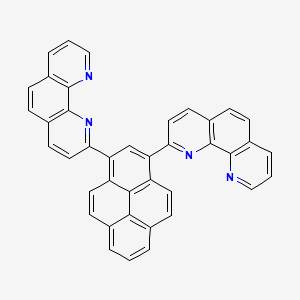
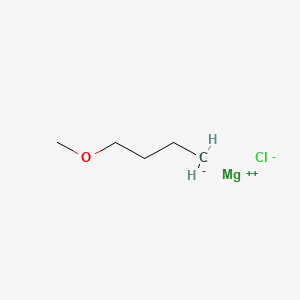
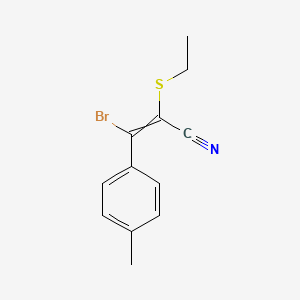
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
